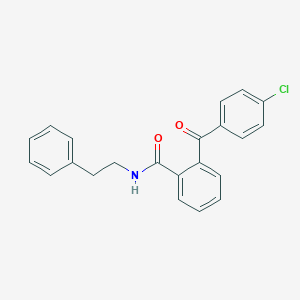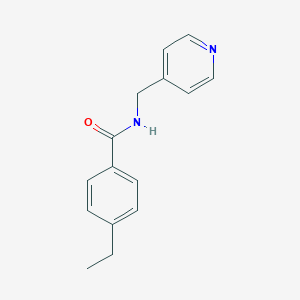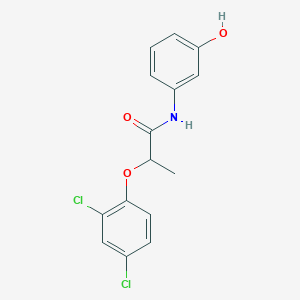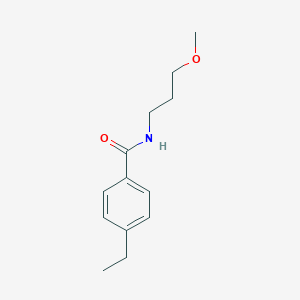![molecular formula C20H26N2O B290493 N-[4-(diethylamino)phenyl]-4-phenylbutanamide](/img/structure/B290493.png)
N-[4-(diethylamino)phenyl]-4-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(diethylamino)phenyl]-4-phenylbutanamide, commonly known as DEET, is a colorless and oily liquid that is widely used as an insect repellent. DEET has been in use for over six decades and is one of the most effective insect repellents available in the market. The chemical formula of DEET is C12H17NO, and its molecular weight is 191.27 g/mol. DEET is a popular choice for outdoor enthusiasts, military personnel, and travelers to prevent insect bites and related diseases such as malaria, dengue fever, and Zika virus.
Mécanisme D'action
DEET works by blocking the receptors in the insect's antennae that are responsible for detecting carbon dioxide and lactic acid, which are the primary cues for insect attraction. DEET also acts as a repellent by interfering with the insect's ability to detect human sweat and other body odors.
Biochemical and Physiological Effects:
DEET has been shown to have a low toxicity profile in humans and animals. It is rapidly absorbed through the skin and metabolized in the liver. DEET does not accumulate in the body, and its metabolites are excreted in the urine. However, some studies have reported adverse effects of DEET on the central nervous system, such as headaches, dizziness, and seizures, especially in children.
Avantages Et Limitations Des Expériences En Laboratoire
DEET is a widely used insect repellent in laboratory experiments involving insects such as mosquitoes, ticks, and flies. DEET is effective in preventing insect bites and reducing the risk of disease transmission. However, DEET has some limitations in laboratory experiments, such as its potential to interfere with the behavior of insects and its potential toxicity to humans and animals.
Orientations Futures
The future research on DEET should focus on developing more effective and safer insect repellents that have a minimal impact on human health and the environment. The research should also investigate the molecular mechanisms of DEET's insect-repelling properties and its impact on the behavior and physiology of insects. Additionally, the research should explore the use of DEET in combination with other insect repellents and insecticides to enhance its efficacy and reduce its toxicity. Finally, the research should investigate the impact of DEET on non-target organisms and the environment.
Conclusion:
DEET is a highly effective insect repellent that has been in use for over six decades. DEET's mechanism of action involves blocking the receptors in the insect's antennae that are responsible for detecting carbon dioxide and lactic acid. DEET has a low toxicity profile in humans and animals, but some studies have reported adverse effects on the central nervous system. DEET has several advantages and limitations for laboratory experiments involving insects. The future research on DEET should focus on developing more effective and safer insect repellents, investigating the molecular mechanisms of DEET's insect-repelling properties, and exploring the use of DEET in combination with other insect repellents and insecticides.
Méthodes De Synthèse
The synthesis of DEET involves a multi-step process, starting with the reaction of benzaldehyde and diethylamine to form N,N-diethylbenzamide. This intermediate is then reacted with phenylacetonitrile in the presence of a catalyst to yield N-[4-(diethylamino)phenyl]-4-phenylbutanamide. The overall yield of the synthesis process is approximately 70%.
Applications De Recherche Scientifique
DEET has been extensively studied for its insect-repelling properties and its impact on human health and the environment. The scientific research on DEET has focused on its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Propriétés
Formule moléculaire |
C20H26N2O |
|---|---|
Poids moléculaire |
310.4 g/mol |
Nom IUPAC |
N-[4-(diethylamino)phenyl]-4-phenylbutanamide |
InChI |
InChI=1S/C20H26N2O/c1-3-22(4-2)19-15-13-18(14-16-19)21-20(23)12-8-11-17-9-6-5-7-10-17/h5-7,9-10,13-16H,3-4,8,11-12H2,1-2H3,(H,21,23) |
Clé InChI |
WOERLOASNVTHSS-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)NC(=O)CCCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorobenzoyl)-N-[2-(1-cyclohexen-1-yl)ethyl]benzamide](/img/structure/B290412.png)

![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290416.png)
![3-[(cyclopropylcarbonyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B290417.png)
![2-(4-chlorobenzoyl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B290418.png)


![4-chloro-3-[(cyclopropylcarbonyl)amino]-N-isobutylbenzamide](/img/structure/B290422.png)


![2-(4-chlorobenzoyl)-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B290429.png)
![N-[4-(dimethylamino)phenyl]-4-ethylbenzamide](/img/structure/B290431.png)

![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B290434.png)